molecular formula C16H26N2O4S B3817492 N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide

N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide

Cat. No.: B3817492
M. Wt: 342.5 g/mol
InChI Key: IDDMIXFDUNYDCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 4-ethylphenoxy group might be introduced through a nucleophilic substitution reaction with 4-ethylphenol. The amide group could be formed through a reaction with a carboxylic acid or its derivative. The sulfonamide group could be introduced through a reaction with a sulfonyl chloride .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The ether group might be cleaved by strong acids. The sulfonamide group is typically quite stable, but could potentially be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its high polarity would suggest good solubility in polar solvents like water. The presence of multiple potential hydrogen bond donors and acceptors could also lead to high melting and boiling points .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-5-14-6-8-15(9-7-14)22-13-12-17(2)16(19)10-11-18(3)23(4,20)21/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMIXFDUNYDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(C)C(=O)CCN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide
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